

Application Notes and Protocols for IMM-01 Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

IMM-01 is a novel recombinant SIRPα-Fc fusion protein designed to target the CD47-SIRPα checkpoint, a key pathway utilized by cancer cells to evade the innate immune system. By blocking the "don't eat me" signal provided by CD47 on tumor cells, **IMM-01** enhances macrophage-mediated phagocytosis of malignant cells. Furthermore, its Fc domain can engage activating Fcy receptors on macrophages, providing an "eat me" signal that further potentiates anti-tumor activity. These application notes provide detailed protocols for the in vivo administration of **IMM-01** in preclinical mouse models of hematological malignancies, including essential methodologies for establishing xenograft models and administering combination therapies.

Data Presentation

The following tables summarize quantitative data from preclinical studies involving **IMM-01** administration in various mouse models.

Table 1: IMM-01 Monotherapy in Hematological Malignancy Xenograft Models



Parameter	Daudi Xenograft Model	Raji Orthotopic Model
Mouse Strain	Immunocompromised (e.g., NOD/SCID)	Immunocompromised (e.g., NOD/SCID)
Tumor Cell Line	Daudi (Burkitt's Lymphoma)	Raji (Burkitt's Lymphoma)
IMM-01 Dosage	5 mg/kg	5 mg/kg
Administration Route	Intraperitoneal (i.p.)	Intraperitoneal (i.p.)
Reported Efficacy	97.48% Tumor Growth Inhibition (TGI) at day 24[1]	Prolonged survival in over 60% of mice for 80 days[1]

Table 2: IMM-01 Combination Therapy in Hematological Malignancy Xenograft Models

Parameter	Raji Orthotopic Model
Mouse Strain	Immunocompromised (e.g., NOD/SCID)
Tumor Cell Line	Raji (Burkitt's Lymphoma)
IMM-01 Dosage	5 mg/kg
Combination Agent	Rituximab
Combination Agent Dosage	5 mg/kg
Administration Route	Intraperitoneal (i.p.)
Reported Efficacy	Prolonged survival in 100% of mice for 80 days[1]

Table 3: Proposed Dosing for Combination with Immune Checkpoint Inhibitors (Based on similar SIRP α -Fc fusion protein studies)



Parameter	Syngeneic Tumor Models
Mouse Strain	Immunocompetent (e.g., C57BL/6)
IMM-01 Dosage	10 mg/kg
Combination Agent	Anti-PD-1 Monoclonal Antibody
Combination Agent Dosage	10 mg/kg
Administration Route	Intraperitoneal (i.p.)
Proposed Schedule	Every 3 days for a total of 3 doses[2]

Experimental Protocols Formulation of IMM-01 for In Vivo Administration

Objective: To prepare IMM-01 for injection in a sterile and biocompatible vehicle.

Materials:

- Lyophilized IMM-01 powder
- Sterile, preservative-free Phosphate Buffered Saline (PBS), pH 7.4
- Sterile, low-protein-binding microcentrifuge tubes
- Sterile, pyrogen-free insulin syringes with appropriate gauge needles (e.g., 27-30G)

Protocol:

- Reconstitute the lyophilized IMM-01 powder with sterile PBS to the desired stock concentration. The exact volume of PBS will depend on the amount of IMM-01 provided. Gently swirl the vial to dissolve the powder; do not shake vigorously to avoid protein denaturation.
- Based on the final desired injection volume and the 5 mg/kg dosage, calculate the required concentration of the IMM-01 solution.



- Perform sterile dilutions of the IMM-01 stock solution with sterile PBS in low-protein-binding microcentrifuge tubes to achieve the final injection concentration.
- Prepare individual doses in sterile syringes immediately before administration to ensure stability and sterility. Keep the prepared doses on ice if not used immediately.

Establishment of Daudi Xenograft Model

Objective: To establish subcutaneous Daudi tumors in immunocompromised mice.

Materials:

- · Daudi (Burkitt's Lymphoma) cell line
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Sterile PBS
- Matrigel® Basement Membrane Matrix
- 6-8 week old female immunocompromised mice (e.g., NOD/SCID)
- Sterile syringes (1 mL) and needles (27G)
- Calipers for tumor measurement

Protocol:

- Culture Daudi cells in complete medium until they reach the logarithmic growth phase.
- Harvest the cells by centrifugation and wash them twice with sterile PBS.
- Resuspend the cell pellet in sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
- On the day of injection, resuspend the Daudi cells in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 1 x 10^7 cells/mL.



- Inject 100 μL of the cell suspension (containing 1 x 10⁶ Daudi cells) subcutaneously into the right flank of each mouse.
- Monitor the mice regularly for tumor growth. Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

Establishment of Raji Orthotopic Model

Objective: To establish a disseminated Raji lymphoma model in immunocompromised mice.

Materials:

- · Raji (Burkitt's Lymphoma) cell line
- Complete cell culture medium
- Sterile PBS
- 6-8 week old female immunocompromised mice (e.g., NOD/SCID)
- Sterile syringes (1 mL) and needles (27G)

Protocol:

- Culture and prepare Raji cells as described for the Daudi model (Protocol 2, steps 1-3).
- Resuspend the Raji cells in sterile PBS to a final concentration of 5 x 10⁶ cells/mL.
- Inject 200 μL of the cell suspension (containing 1 x 10⁶ Raji cells) intravenously via the tail vein of each mouse.
- Monitor the mice for signs of disease progression, such as weight loss, hind-limb paralysis, or ruffled fur. Treatment should commence based on the study design, often a few days postinoculation.

Intraperitoneal (i.p.) Administration of IMM-01

Objective: To administer **IMM-01** into the peritoneal cavity of the mouse.



Materials:

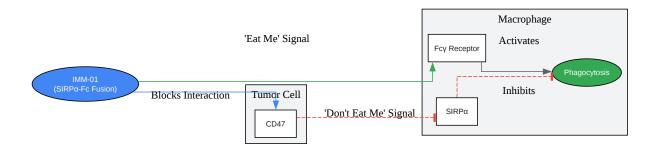
- Prepared IMM-01 solution in a sterile syringe with a 27-30G needle
- 70% ethanol for disinfection

Protocol:

- Gently restrain the mouse by scruffing the neck and back to expose the abdomen.
- Tilt the mouse slightly with its head downwards to allow the abdominal organs to move cranially.
- Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
- Disinfect the injection site with 70% ethanol.
- Insert the needle at a 15-20 degree angle into the peritoneal cavity.
- Gently aspirate to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
- Slowly inject the IMM-01 solution.
- Withdraw the needle and return the mouse to its cage. Monitor the mouse for any signs of distress.

Mandatory Visualizations

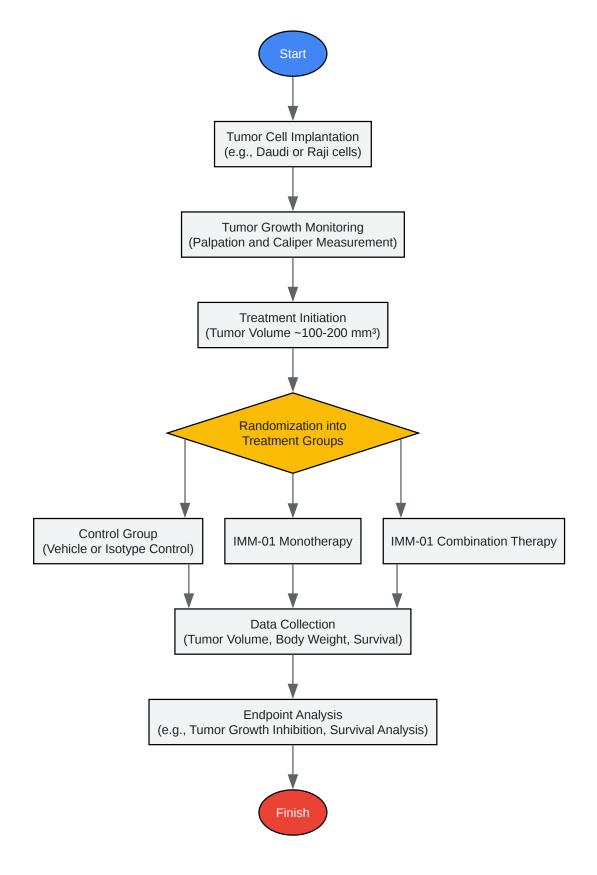




Click to download full resolution via product page

Caption: IMM-01 Signaling Pathway.





Click to download full resolution via product page

Caption: In Vivo Experimental Workflow.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. MOUSE MODEL FOR PRE-CLINICAL STUDY OF HUMAN CANCER IMMUNOTHERAPY
 PMC [pmc.ncbi.nlm.nih.gov]
- 2. alxoncology.com [alxoncology.com]
- 3. 2.7. Xenograft tumor model [bio-protocol.org]
- To cite this document: BenchChem. [Application Notes and Protocols for IMM-01
 Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b608080#imm-01-administration-protocol-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com